molecular formula C23H30FN3O3 B137979 Cifaop CAS No. 142223-44-7

Cifaop

Cat. No. B137979
M. Wt: 415.5 g/mol
InChI Key: JMHKAHMSSOZNET-WNAAXNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cifaop is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism Of Action

The mechanism of action of Cifaop is not fully understood, but it is believed to act through multiple pathways. In neuroscience, Cifaop has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. In cancer biology, Cifaop has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival. In immunology, Cifaop has been shown to modulate the activity of various immune cells, including T cells and macrophages.

Biochemical And Physiological Effects

Cifaop has been shown to have various biochemical and physiological effects. In neuroscience, Cifaop has been shown to improve cognitive function and protect against neuronal damage. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In immunology, Cifaop has been shown to modulate immune responses and reduce inflammation.

Advantages And Limitations For Lab Experiments

Cifaop has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Cifaop. In neuroscience, further studies are needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases. In cancer biology, further studies are needed to optimize its anticancer activity and to explore its potential as a combination therapy with other anticancer agents. In immunology, further studies are needed to understand its immunomodulatory effects and to explore its potential as a treatment for autoimmune diseases.
Conclusion
In conclusion, Cifaop is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its activity for various applications.

Synthesis Methods

Cifaop is synthetically produced through a multi-step process. The starting material is 2,3-dihydroxybenzoic acid, which undergoes esterification with 2-aminoethanol to form a benzyl ester. This intermediate compound is then subjected to a series of reactions, including oxidation and reduction, to yield the final product, Cifaop.

Scientific Research Applications

Cifaop has shown potential in various research fields, including neuroscience, cancer biology, and immunology. In neuroscience, Cifaop has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells. In immunology, Cifaop has been shown to modulate immune responses and has potential as an immunomodulatory agent.

properties

CAS RN

142223-44-7

Product Name

Cifaop

Molecular Formula

C23H30FN3O3

Molecular Weight

415.5 g/mol

IUPAC Name

5-[(E)-[1-cyclohexyl-3-(4-fluorophenyl)-2-imidazol-1-ylpropylidene]amino]oxypentanoic acid

InChI

InChI=1S/C23H30FN3O3/c24-20-11-9-18(10-12-20)16-21(27-14-13-25-17-27)23(19-6-2-1-3-7-19)26-30-15-5-4-8-22(28)29/h9-14,17,19,21H,1-8,15-16H2,(H,28,29)/b26-23+

InChI Key

JMHKAHMSSOZNET-WNAAXNPUSA-N

Isomeric SMILES

C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=C(C=C2)F)N3C=CN=C3

SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3

Canonical SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3

synonyms

5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)amino)oxy)pentanoic acid
CIFAOP

Origin of Product

United States

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